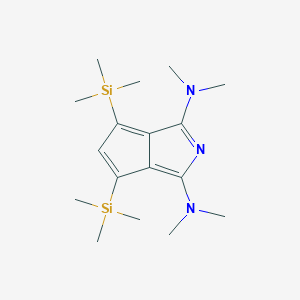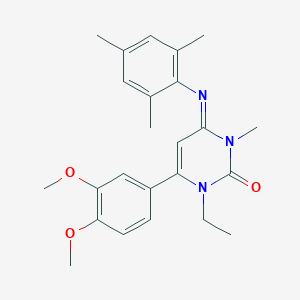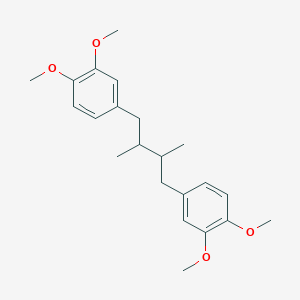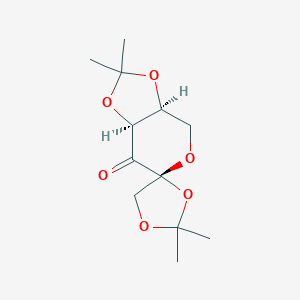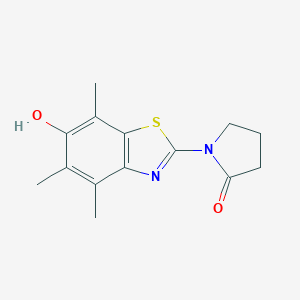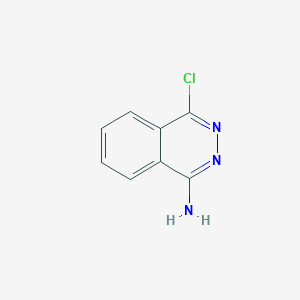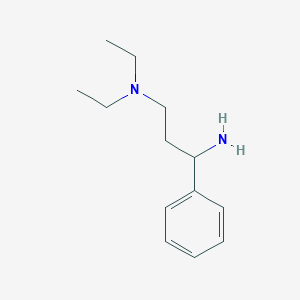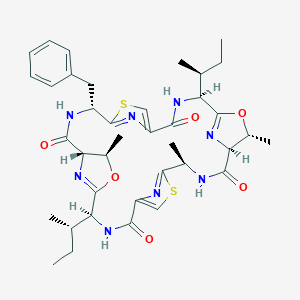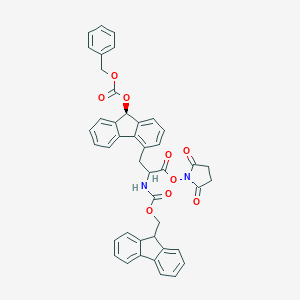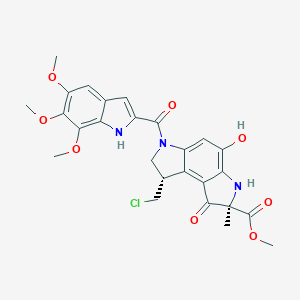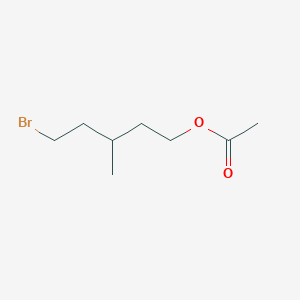
Diethyl-4'-hydroperoxycyclophosphamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-4'-hydroperoxycyclophosphamide (DECP) is a synthetic compound that belongs to the family of cyclophosphamide analogs. It is a prodrug that is converted into its active form, 4-hydroperoxycyclophosphamide (4-HC), by the enzyme NADPH-cytochrome P450 reductase. DECP has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.
Mechanism Of Action
Diethyl-4'-hydroperoxycyclophosphamide is converted into 4-HC, which is the active form of the drug. 4-HC is a bifunctional alkylating agent that can crosslink DNA strands, leading to DNA damage and cell death. 4-HC can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Diethyl-4'-hydroperoxycyclophosphamide has been shown to have a similar toxicity profile to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has been shown to be less toxic to normal cells compared to cyclophosphamide. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to have a longer half-life than cyclophosphamide, which may allow for less frequent dosing.
Advantages And Limitations For Lab Experiments
Diethyl-4'-hydroperoxycyclophosphamide has several advantages for lab experiments. It has been shown to be more effective than cyclophosphamide in killing cancer cells in vitro. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has several limitations for lab experiments. It is a prodrug that requires activation by the enzyme NADPH-cytochrome P450 reductase. This may limit its use in cell lines that do not express this enzyme. Diethyl-4'-hydroperoxycyclophosphamide is also less stable than cyclophosphamide, which may limit its shelf life.
Future Directions
There are several future directions for the study of Diethyl-4'-hydroperoxycyclophosphamide. One direction is to investigate the potential use of Diethyl-4'-hydroperoxycyclophosphamide in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another direction is to investigate the use of Diethyl-4'-hydroperoxycyclophosphamide in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Diethyl-4'-hydroperoxycyclophosphamide in cancer treatment.
Synthesis Methods
Diethyl-4'-hydroperoxycyclophosphamide is synthesized by reacting cyclophosphamide with hydrogen peroxide in the presence of an acid catalyst. The reaction yields a mixture of Diethyl-4'-hydroperoxycyclophosphamide and its isomer, 2-hydroperoxycyclophosphamide (2-HC). The two compounds can be separated using column chromatography.
Scientific Research Applications
Diethyl-4'-hydroperoxycyclophosphamide has been studied for its potential use in cancer treatment. In vitro studies have shown that Diethyl-4'-hydroperoxycyclophosphamide is more effective than cyclophosphamide in killing cancer cells. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. In vivo studies have shown that Diethyl-4'-hydroperoxycyclophosphamide can inhibit the growth of tumors in animal models.
properties
CAS RN |
76353-74-7 |
|---|---|
Product Name |
Diethyl-4'-hydroperoxycyclophosphamide |
Molecular Formula |
C7-H17-N2-O4-P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
InChI Key |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Canonical SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Appearance |
white crystalline powder, hygroscopic |
Purity |
98% |
synonyms |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



